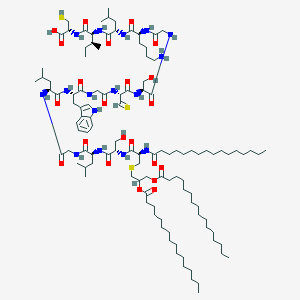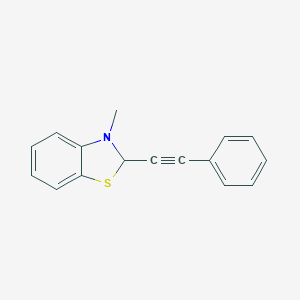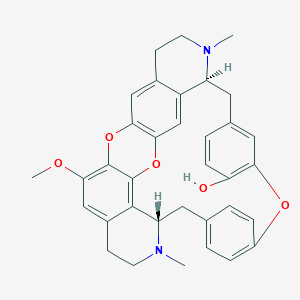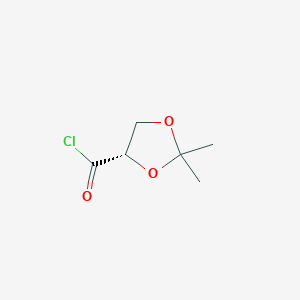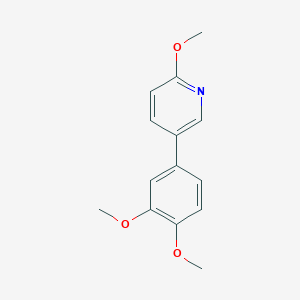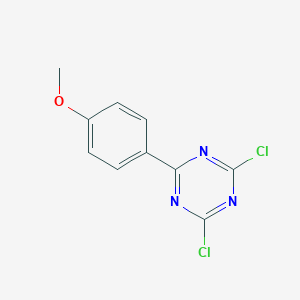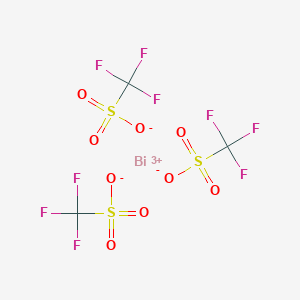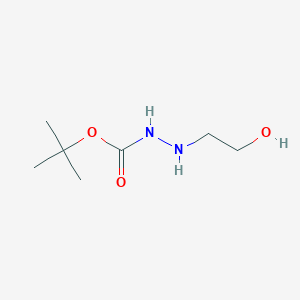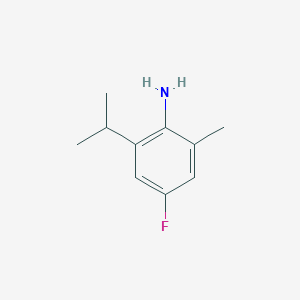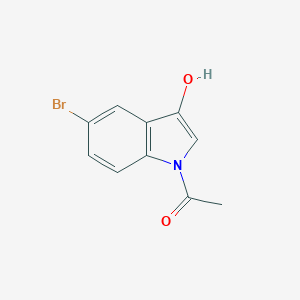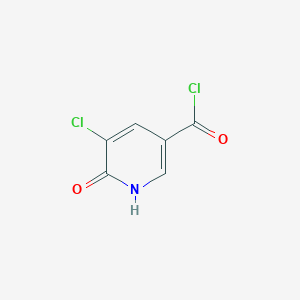
4-Brom-pentan-2,3-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-Bromo-pentane-2,3-dione derivatives involves reactions between pentane-2,4-dione and corresponding aryldiazonium salts. These processes are characterized by various methods such as IR, UV–vis, 1H and 13C NMR spectroscopies, potentiometry, X-ray diffraction analysis, and thermogravimetry (Mahmudov et al., 2011).
Molecular Structure Analysis
The molecular structure of 4-Bromo-pentane-2,3-dione derivatives has been studied using methods like X-ray diffraction analysis and quantum-chemical calculations. These studies provide insights into their structural and tautomeric characteristics, revealing important aspects such as intramolecular hydrogen bonding and molecular geometries (Maharramov et al., 2010).
Chemical Reactions and Properties
Various chemical reactions involving 4-Bromo-pentane-2,3-dione have been investigated, including its thermal decompositions, which show high thermal stability. The reactions are influenced by factors like electron-acceptor character of substituents and solvent properties (Mahmudov et al., 2011).
Physical Properties Analysis
The physical properties of 4-Bromo-pentane-2,3-dione derivatives, such as their absorption bands in UV–vis spectra, are dependent on the substituents and solvent properties. These properties have been studied through spectroscopic methods and thermodynamic analysis (Maharramov et al., 2010).
Chemical Properties Analysis
The chemical properties of 4-Bromo-pentane-2,3-dione are characterized by its reactivity in various chemical reactions. The compound's structure in both solution and solid state, as well as its tautomeric forms, significantly influence its chemical behavior and interactions (Dolati et al., 2015).
Wissenschaftliche Forschungsanwendungen
Synthese von 3-substituierten Derivaten
4-Brom-pentan-2,3-dion kann zur Synthese von 3-substituierten Derivaten von Pentan-2,4-dion verwendet werden . Diese Methode beinhaltet die Umwandlung von günstigeren und leicht zugänglichen Chlor-Derivaten in reaktivere Iod-Derivate. Die Finkelstein-Reaktion wird verwendet, was auf hochpolare organische Lösungsmittel als ideale Reaktionsmedien hindeutet .
Fluorogene Sonde
This compound wurde in der wissenschaftlichen Forschung als fluorogene Sonde verwendet . Fluorogene Sonden sind Moleküle, die Fluoreszenz emittieren, wenn sie an ein bestimmtes Ziel binden oder eine bestimmte chemische Reaktion durchlaufen. Sie werden in der biologischen und chemischen Forschung häufig zum Nachweis und zur Abbildung bestimmter Komponenten oder Aktivitäten verwendet.
Synthese von Pyrimidin-Derivaten
This compound kann zur Synthese von Pyrimidin-Derivaten verwendet werden . Pyrimidin-Derivate haben aufgrund ihrer vielfältigen biologischen Aktivitäten eine breite Palette an Anwendungen in der pharmazeutischen Chemie.
Katalysator in chemischen Reaktionen
This compound kann als Katalysator in verschiedenen chemischen Reaktionen wirken . Katalysatoren sind Stoffe, die die Geschwindigkeit einer chemischen Reaktion erhöhen, indem sie die Energiebarriere der Reaktion senken, ohne dabei verbraucht zu werden.
Vorläufer in der Ligandsynthese
This compound wurde zur Synthese von Tetrathiafulvenyl-acetylacetonat (TTFSacacH), einem Vorläufer neuer redoxaktiver Liganden, verwendet . Redoxaktive Liganden werden in einer Vielzahl von Anwendungen eingesetzt, darunter Katalyse, Magnetismus und Molekularelektronik.
Forschung in der Materialwissenschaft
This compound kann in der Forschung neuer Materialien verwendet werden. Zum Beispiel kann es bei der Entwicklung neuer Polymere oder bei der Untersuchung der Eigenschaften vorhandener Materialien verwendet werden .
Wirkmechanismus
Target of Action
It’s known that many similar compounds interact with various enzymes and proteins within the cell, altering their function and leading to changes in cellular processes .
Mode of Action
This can lead to the modification of these molecules and alter their function .
Biochemical Pathways
Similar compounds have been shown to affect various pathways, including those involved in energy metabolism, signal transduction, and cell cycle regulation .
Pharmacokinetics
It’s known that similar compounds can be absorbed through the skin, lungs, and gastrointestinal tract, distributed throughout the body, metabolized by the liver, and excreted in urine and feces .
Result of Action
Similar compounds have been shown to cause various effects, including oxidative stress, dna damage, and cell death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-pentane-2,3-dione. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and reactivity. Additionally, the compound’s effect can be influenced by the physiological state of the organism, including its age, sex, health status, and genetic background .
Safety and Hazards
Zukünftige Richtungen
The future directions for the study of 4-Bromo-pentane-2,3-dione could involve exploring its potential applications in the synthesis of heterocyclic compounds . Additionally, developing eco-friendly synthetic strategies for compounds like 4-Bromo-pentane-2,3-dione could be another area of interest .
Eigenschaften
IUPAC Name |
4-bromopentane-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO2/c1-3(6)5(8)4(2)7/h3H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHBQPPMMBOGTCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C(=O)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21619-25-0 |
Source


|
| Record name | 4-bromopentane-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

